[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methoxybenzoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-bromo-2-methoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. This intermediate undergoes further reactions with 2-chlorobenzoic acid derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, crystallization, and purification through column chromatography are commonly employed. The use of advanced analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- 4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate
- 4-bromo-2-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H16BrClN2O4 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-20-9-5-3-7-17(20)21(27)26-25-13-14-12-15(23)10-11-19(14)30-22(28)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
YFTGDGIMNACOKW-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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